molecular formula C17H17FN4O2 B2531886 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide CAS No. 1323318-02-0

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide

Cat. No.: B2531886
CAS No.: 1323318-02-0
M. Wt: 328.347
InChI Key: KNGOKLOMXCVPOE-UHFFFAOYSA-N
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Description

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide is a complex organic compound that features a combination of fluorophenyl, imidazolidinone, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidinone ring, followed by the introduction of the fluorophenyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
  • 2-[3-(2-bromophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
  • 2-[3-(2-iodophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide

Uniqueness

The uniqueness of 2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide lies in the presence of the fluorophenyl group, which can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, bromo, and iodo analogs. The fluorine atom’s electronegativity and small size can also influence the compound’s pharmacokinetic properties, making it a valuable candidate for drug development.

Properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2/c1-12-5-4-8-19-16(12)20-15(23)11-21-9-10-22(17(21)24)14-7-3-2-6-13(14)18/h2-8H,9-11H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGOKLOMXCVPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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